molecular formula C10H16ClF2NO2 B1477587 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2098115-13-8

3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1477587
CAS No.: 2098115-13-8
M. Wt: 255.69 g/mol
InChI Key: PFROZNBHCPZZNZ-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16ClF2NO2 and its molecular weight is 255.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Structural Analysis

The compound has been subject to spectroscopic and diffractometric studies to understand its polymorphism, especially in the pharmaceutical domain. For instance, Vogt et al. (2013) explored two polymorphic forms of a similar compound using techniques like capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies observing various nuclei to characterize the subtle structural differences between the two forms. Additionally, molecular spectroscopic methods including infrared, Raman, UV–visible, and fluorescence spectroscopy were applied to these polymorphic forms, highlighting the challenges and methodologies in analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one have been widely studied. Loghmani-Khouzani et al. (2006) focused on the preparation, reactivity, and tautomeric preferences of novel quinolinylidene propanones, providing insights into the chemical behavior and potential applications of these compounds. The study included characterizing the compounds through various spectroscopic techniques and analyzing their tautomeric preferences based on ab initio MP2 and DFT calculations (Loghmani-Khouzani et al., 2006).

Molecular Characterization and Analysis

Advanced molecular characterization techniques have been employed to analyze compounds with similar structures. For example, Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and conducted an extensive analysis using single crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The study also delved into theoretical aspects such as HOMO and LUMO analysis, NBO analysis, and calculations of the first hyperpolarizability, emphasizing the compound's potential in non-linear optics and other applications (Murthy et al., 2017).

Pharmaceutical Research and Development

The compound's structural analogs have found applications in pharmaceutical research. For instance, the development of glycine transporter 1 (GlyT1) inhibitors for central nervous system applications has involved compounds structurally similar to this compound. These compounds exhibit potent inhibitory activity and have been studied for their pharmacokinetics profiles and effects on cerebrospinal fluid concentrations of glycine in rats (Yamamoto et al., 2016).

Properties

IUPAC Name

3-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO2/c1-2-16-6-8-5-10(12,13)7-14(8)9(15)3-4-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFROZNBHCPZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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